
Discovery and developmental history of
Faropenem as a penem antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Faropenem sodium

Cat. No.: B1672060 Get Quote

An In-depth Technical Guide to the Discovery and Developmental History of Faropenem

Introduction
Faropenem is a broad-spectrum, orally administered antibiotic belonging to the penem

subclass of β-lactams. Structurally distinct from carbapenems, it possesses a fused β-lactam

and a partially unsaturated five-membered ring containing a sulfur atom. This structure confers

stability against many β-lactamase enzymes, which are a common cause of bacterial

resistance to other β-lactam antibiotics.[1] This guide provides a comprehensive overview of

the discovery, mechanism of action, synthesis, and the preclinical and clinical development

journey of Faropenem and its prodrug, Faropenem medoxomil.

Discovery and Developmental Timeline
Faropenem was discovered and developed by researchers at the Suntory Institute for

Biomedical Research in Japan (now Asubio Pharma Co., Ltd.).[2][3] The initial research in the

late 1980s focused on synthesizing novel 2-chiral substituted penems to identify compounds

with potent oral activity and a broad spectrum of antibacterial action.[2] The development of

Faropenem sodium and its subsequent prodrug, Faropenem medoxomil, marked a significant

advancement in oral β-lactam therapy.

The development path involved key milestones, including its initial launch in Japan, subsequent

development efforts in the United States, and its eventual approval in other markets like India.
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Discovery Phase

Development & Commercialization

~1988: Discovery and initial synthesis
by Suntory Institute for

Biomedical Research, Japan

1997: Faropenem Sodium (Farom®)
marketed in Japan

Preclinical & Clinical
Development in Japan

Early 2000s: Faropenem Medoxomil prodrug
licensed by Replidyne for US development

Prodrug Development

2008: Approved for use in India

Global Expansion

2005: New Drug Application (NDA)
submitted to the US FDA

US Phase III Trials

2006: FDA issues a 'non-approvable'
letter citing trial design issues
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Figure 1: Developmental History of Faropenem.

Mechanism of Action
Like all β-lactam antibiotics, Faropenem's bactericidal activity stems from its ability to inhibit the

synthesis of the bacterial cell wall.[4] The integrity of the cell wall, composed primarily of

peptidoglycan, is essential for bacterial survival.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b1672060?utm_src=pdf-body-img
https://synapse.patsnap.com/article/what-is-the-mechanism-of-faropenem
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The key steps in Faropenem's mechanism of action are:

Binding to Penicillin-Binding Proteins (PBPs): Faropenem's primary targets are PBPs, a

group of bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[4][5] It

shows a high affinity for high-molecular-weight PBPs, which are critical for cell wall

elongation and shape.[6]

Inhibition of Transpeptidation: By binding to the active site of PBPs, Faropenem blocks the

transpeptidation reaction. This reaction creates the essential cross-links between

peptidoglycan chains, providing the cell wall with its structural strength.[7]

Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a structurally

compromised cell wall. In the hypotonic intracellular environment, this results in osmotic

instability, cell lysis, and bacterial death.[5]

Faropenem's structure, particularly its stability against hydrolysis by many β-lactamases

(including some extended-spectrum β-lactamases or ESBLs), allows it to remain effective

against bacteria that have developed resistance to other β-lactams like penicillins and

cephalosporins.[8]
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Figure 2: Mechanism of Action of Faropenem.

Chemical Synthesis
The synthesis of Faropenem is a multi-step process typically starting from the chiral

intermediate (3R,4R)-4-acetoxy-3-[1'(R)-tert-butyldimethylsilyloxyethyl]azetidin-2-one (AOSA).

While various specific routes have been published, a general and common pathway involves

an intramolecular Wittig reaction to form the core penem ring structure.
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High-Level Synthesis Workflow

Start: AOSA Intermediate
(Azetidin-2-one core)

1. Thioesterification
React AOSA with R-(+)-thiotetrahydrofuryl-

2-formic acid

2. Acylation
Condense with an oxalyl chloride derivative

(e.g., allyl glyoxylate)

3. Intramolecular Wittig Reaction
Forms the bicyclic penem ring system

4. Deprotection
Removal of hydroxyl (silyl)

and carboxyl (allyl) protecting groups

5. Salt Formation
React with a sodium salt

(e.g., sodium 2-ethylhexanoate)

Final Product: Faropenem Sodium
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Figure 3: Generalized Chemical Synthesis Workflow.
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Experimental Protocol: Generalized Synthesis
A representative synthesis protocol based on published literature involves the following key

transformations[9][10]:

Thioester Formation: The starting material, AOSA, is reacted with R-(+)-thiotetrahydrofuryl-2-

formic acid in the presence of a catalyst (e.g., a Lewis acid like zinc chloride) to form the key

thioester intermediate.

Acylation: The thioester intermediate undergoes an acylation reaction at the nitrogen of the

azetidinone ring with an oxalyl chloride derivative, such as tert-butoxy oxalyl chloride or allyl

glyoxylate, in the presence of a base.

Cyclization: The acylated product is then treated with a phosphite, typically triethyl phosphite,

at an elevated temperature. This induces an intramolecular Wittig reaction, which closes the

five-membered thiazoline ring fused to the β-lactam ring, forming the core penem structure.

Deprotection and Salt Formation: The protecting groups on the C6 hydroxyethyl side chain

(e.g., tert-butyldimethylsilyl) and the C3 carboxyl group (e.g., allyl) are removed. The silyl

group is often removed with a fluoride source or acid, while the allyl group can be removed

using a palladium catalyst. Finally, the carboxylic acid is converted to its sodium salt to yield

Faropenem sodium.[10]

Preclinical Development
In Vitro Antibacterial Activity
Faropenem demonstrates a broad spectrum of in vitro activity against a wide range of clinically

relevant pathogens. It is particularly active against common respiratory pathogens and many

anaerobic bacteria. Its activity is often presented as the Minimum Inhibitory Concentration

(MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates.

Table 1: In Vitro Activity of Faropenem against Gram-Positive Pathogens

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://patents.google.com/patent/CN103059046A/en
https://patents.google.com/patent/CN107337684A/en
https://www.benchchem.com/product/b1672060?utm_src=pdf-body
https://patents.google.com/patent/CN107337684A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organism No. of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Streptococcus
pneumoniae
(Penicillin-S)

4,725 (total) - 0.008

Streptococcus

pneumoniae

(Penicillin-I)

4,725 (total) - 0.25

Streptococcus

pneumoniae

(Penicillin-R)

4,725 (total) - 1

Staphylococcus

aureus (Methicillin-S)
5460 (total) - 0.12

Enterococcus faecalis 5460 (total) 1 8

(Data compiled from references[11][12])

Table 2: In Vitro Activity of Faropenem against Gram-Negative Pathogens

Organism No. of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Haemophilus
influenzae (β-
lactamase -)

2,614 (total) - 0.5

Haemophilus

influenzae (β-

lactamase +)

2,614 (total) - 1

Moraxella catarrhalis

(β-lactamase +)
1,193 (total) 0.12 0.5

Escherichia coli 5460 (total) 0.5 1

Klebsiella

pneumoniae
5460 (total) 0.5 1
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(Data compiled from references[11][12][13])

Experimental Protocol: In Vitro Susceptibility Testing
The MIC values are typically determined using standardized broth microdilution methods as

outlined by the Clinical and Laboratory Standards Institute (CLSI).

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are

then used to prepare a standardized suspension in a sterile saline or broth to match a 0.5

McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum

concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

Drug Dilution: Faropenem is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth

in microtiter plates to cover a range of concentrations (e.g., 0.008 to 128 µg/mL).

Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibiotic is

inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C

for 16-20 hours in ambient air.

MIC Determination: The MIC is recorded as the lowest concentration of Faropenem that

completely inhibits visible bacterial growth. Quality control is performed using reference

bacterial strains with known MIC values (e.g., E. coli ATCC 25922).[14]

Clinical Development
Pharmacokinetics
A key challenge in Faropenem's development was its oral bioavailability. Faropenem sodium
has relatively low bioavailability. To overcome this, the prodrug Faropenem medoxomil was

developed, which is readily absorbed and then hydrolyzed by esterases in the blood to release

the active Faropenem molecule, significantly improving systemic drug exposure.[15]

Table 3: Pharmacokinetic Parameters of Faropenem
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Parameter
Faropenem Sodium (150
mg)

Faropenem Medoxomil

Bioavailability ~20-30% ~70-80%

Cₘₐₓ (Peak Plasma Conc.) ~2.4 µg/mL Varies with dose

Tₘₐₓ (Time to Peak) ~1-1.5 hours ~1 hour

T₁/₂ (Half-life) ~1 hour ~1 hour

Protein Binding 90-95% 90-95%

Primary Excretion Route Renal Renal

(Data compiled from references[16][17])

Experimental Protocol: Human Pharmacokinetic Study
A typical pharmacokinetic study in healthy volunteers would follow this protocol[18]:

Study Design: An open-label, single- and multiple-dose study in healthy adult volunteers.

Dosing: Subjects receive a single oral dose of Faropenem (e.g., 100 mg of Faropenem
sodium granules) under fasting conditions. After a washout period, a multiple-dose regimen

(e.g., 100 mg every 8 hours for 5 days) is administered.

Sample Collection: Blood samples are collected via an indwelling catheter at pre-dose and at

multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours). Plasma is

separated by centrifugation and stored at -70°C.

Bioanalytical Method: Plasma concentrations of Faropenem are quantified using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves

protein precipitation, chromatographic separation, and detection by mass spectrometry.

Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂) are calculated from the

plasma concentration-time data using non-compartmental analysis.

Clinical Efficacy and Trials
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Faropenem medoxomil underwent extensive Phase III clinical trials for several community-

acquired infections. These trials generally demonstrated non-inferiority to standard-of-care oral

antibiotics.

Table 4: Summary of a Key Phase III Clinical Trial

Indication Acute Bacterial Sinusitis

Design Randomized, double-blind, multicenter

Patient Population 1099 adults with signs/symptoms of ABS

Treatment Arms

1. Faropenem medoxomil 300 mg BID for 7

days2. Faropenem medoxomil 300 mg BID for

10 days3. Cefuroxime axetil 250 mg BID for 10

days

Primary Endpoint
Clinical cure rate at Test-of-Cure visit (7-21 days

post-therapy)

Results (Clinical Cure) Arm 1: 80.3%Arm 2: 81.8%Arm 3: 74.5%

Conclusion
7- and 10-day Faropenem regimens were non-

inferior to 10-day Cefuroxime axetil regimen.

(Data compiled from reference[19])

Experimental Protocol: Representative Phase III Clinical
Trial
Based on the trial for Acute Bacterial Sinusitis, a typical protocol is as follows[19][20]:

Study Design: A prospective, randomized, double-blind, multicenter, comparative study.

Inclusion Criteria: Adult patients (e.g., 18-65 years) with a clinical diagnosis of acute bacterial

sinusitis, including specific signs and symptoms (e.g., purulent nasal discharge, facial

pain/pressure) for a defined duration (e.g., 7 to 28 days).
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Exclusion Criteria: Known hypersensitivity to β-lactams, pregnancy or lactation, severe renal

or hepatic impairment, recent use of other antibiotics, or infections requiring hospitalization.

Randomization and Blinding: Eligible patients are randomly assigned to one of the treatment

arms. Both patients and investigators are blinded to the treatment allocation.

Intervention: Patients receive the assigned study drug (e.g., Faropenem or Cefuroxime

axetil) for the specified duration.

Assessments: Patients are assessed at baseline, during treatment, and at a Test-of-Cure

(TOC) visit (typically 7-21 days after completing therapy). The primary efficacy assessment

at the TOC visit categorizes the patient's outcome as 'clinical cure', 'clinical failure', or

'indeterminate'. Safety is monitored through the recording of all adverse events.
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Phase III Clinical Trial Workflow

Patient Recruitment
(Based on Inclusion/
Exclusion Criteria)

Randomization

Arm A:
Faropenem medoxomil

Arm B:
Comparator Drug

(e.g., Cefuroxime axetil)

Treatment Period
(e.g., 7-10 days)

Follow-Up & Assessment

Test-of-Cure Visit
(7-21 days post-therapy)

Primary Outcome Assessment
(Clinical Cure Rate)
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Figure 4: Generalized Clinical Trial Workflow.
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Regulatory Status and Conclusion
Faropenem sodium has been successfully marketed in Japan since 1997 and is also

approved in India.[21] However, the developmental path for Faropenem medoxomil in the

United States was halted when the FDA issued a non-approvable letter in 2006.[15] The FDA's

decision was not based on safety concerns but rather on the design of the clinical trials, which

for some indications lacked placebo-controlled arms, making the determination of efficacy

challenging for the agency.

In conclusion, Faropenem is a potent, broad-spectrum oral penem antibiotic with a well-

established mechanism of action and proven efficacy against many common pathogens. Its

development, particularly the creation of the medoxomil prodrug to enhance bioavailability,

represents a significant effort in antibacterial drug discovery. While regulatory hurdles have

limited its global reach, it remains an important therapeutic option in countries where it is

approved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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